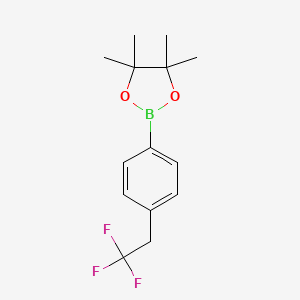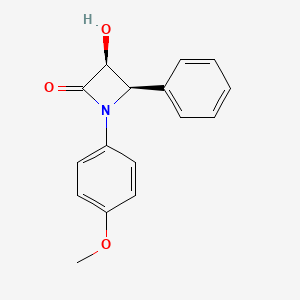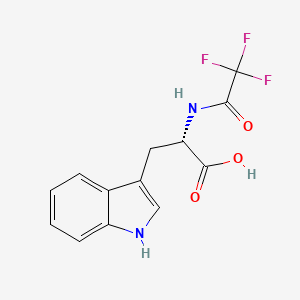
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is a metabolite used extensively in chemical metabolism and pharmacokinetic research . It serves as a crucial compound for understanding the glucuronidation process, a major pathway for the biotransformation of substances, which facilitates their excretion .
Synthesis Analysis
The synthesis of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester involves the conjugation with glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .Molecular Structure Analysis
The molecular formula of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester is C24H26ClNO9 . The molecular weight is 507.92 . The structure of this compound is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .Chemical Reactions Analysis
Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .Mechanism of Action
Safety and Hazards
The role of acyl glucuronide (AG) metabolites, such as Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester, as mediators of drug-induced toxicities remains controversial . This is due in part to difficulties in studying this group of reactive drug conjugates . Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
Future Directions
The future directions in the study of Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester and similar compounds involve better understanding of their toxicity and safety . Despite the challenges, significant advances in analytical methodologies have been made, and de-risking strategies have been adopted to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
properties
CAS RN |
860615-41-4 |
|---|---|
Molecular Formula |
C₂₄H₂₆ClNO₉ |
Molecular Weight |
507.92 |
synonyms |
1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester; 1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)


![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)